molecular formula C22H18ClN3O2 B2934263 Ethyl 6-[(3-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate CAS No. 477866-15-2

Ethyl 6-[(3-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate

Cat. No.: B2934263
CAS No.: 477866-15-2
M. Wt: 391.86
InChI Key: QPDXTAARQZQRRF-UHFFFAOYSA-N
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Description

Ethyl 6-[(3-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate is a complex organic compound with a molecular formula of C22H18ClN3O2. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is characterized by the presence of a chlorobenzyl group, a cyano group, and a phenylnicotinate moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-[(3-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Nicotinate Core: The synthesis begins with the preparation of the nicotinate core, which involves the reaction of 2-aminonicotinic acid with ethyl chloroformate in the presence of a base such as triethylamine.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide.

    Attachment of the Chlorobenzyl Group: The final step involves the coupling of the chlorobenzyl group to the nicotinate core. This can be achieved through a nucleophilic aromatic substitution reaction using 3-chlorobenzylamine and a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[(3-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine group.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Amino derivatives with the cyano group reduced to an amine.

    Substitution: Substituted derivatives with various functional groups replacing the chlorobenzyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-[(3-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or proteases, thereby affecting cellular signaling pathways and leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 6-[(3-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate can be compared with other similar compounds, such as:

    Ethyl 6-[(3-bromobenzyl)amino]-5-cyano-2-phenylnicotinate: Similar structure but with a bromobenzyl group instead of a chlorobenzyl group, leading to different reactivity and biological activity.

    Ethyl 6-[(3-methylbenzyl)amino]-5-cyano-2-phenylnicotinate: Contains a methylbenzyl group, which may result in different chemical properties and applications.

    Ethyl 6-[(3-fluorobenzyl)amino]-5-cyano-2-phenylnicotinate: The presence of a fluorobenzyl group can significantly alter the compound’s reactivity and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

ethyl 6-[(3-chlorophenyl)methylamino]-5-cyano-2-phenylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2/c1-2-28-22(27)19-12-17(13-24)21(25-14-15-7-6-10-18(23)11-15)26-20(19)16-8-4-3-5-9-16/h3-12H,2,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDXTAARQZQRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)NCC2=CC(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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